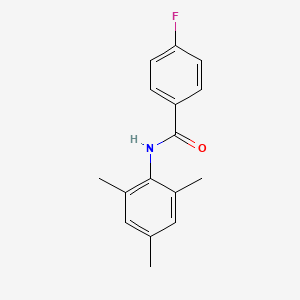

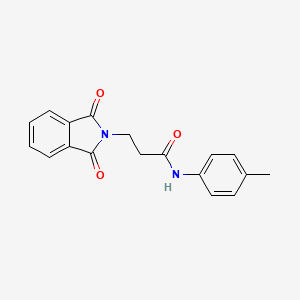

![molecular formula C21H13N5 B6141597 2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)

2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .

Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For example, they can be synthesized from aromatic diamines with many organic derivatives through processes such as cyclocondensation, oxidation, and condensation .Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as diazotization, nitration, oxidation, substitutions, reduction, condensation, cyclization, and alkylation .科学的研究の応用

Anticancer Properties

APQ has shown promise as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Researchers have explored its potential in targeting various cancer types, including breast, lung, and colon cancers. Mechanistic studies reveal that APQ interferes with key signaling pathways, making it a valuable candidate for further investigation in cancer therapy .

Antimicrobial Activity

APQ exhibits potent antimicrobial effects against bacteria, fungi, and viruses. Its unique chemical structure allows it to disrupt microbial membranes and interfere with essential cellular processes. Researchers have investigated APQ derivatives as potential antibiotics, antifungal agents, and antiviral compounds. These applications are crucial in combating infectious diseases and drug-resistant pathogens .

Neuroprotective Potential

Studies suggest that APQ derivatives may have neuroprotective properties. By modulating neurotransmitter receptors and oxidative stress pathways, APQ shows promise in conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Researchers continue to explore its therapeutic potential in maintaining neuronal health .

Anti-inflammatory Effects

APQ has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. This property makes it relevant in conditions such as rheumatoid arthritis, inflammatory bowel disease, and autoimmune disorders. Further investigations are needed to fully understand its mechanism of action and optimize its therapeutic use .

Photophysical Applications

APQ exhibits interesting photophysical properties, including fluorescence and phosphorescence. Researchers have explored its use in organic light-emitting diodes (OLEDs), sensors, and optoelectronic devices. Its emission characteristics make it a valuable component in next-generation displays and lighting technologies .

Synthetic Methodology

Beyond its applications, researchers have developed efficient synthetic routes for APQ and its derivatives. Green chemistry approaches and cost-effective methods have been explored to produce this compound. These synthetic strategies contribute to its availability for further research and application .

作用機序

Mode of Action

Transmetalation and Suzuki–Miyaura Coupling: “2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile” likely exerts its effects through a process called transmetalation. Let’s break it down:

Transmetalation: In the context of Suzuki–Miyaura (SM) cross-coupling reactions, transmetalation refers to the transfer of a nucleophilic group (often boron-based) from one metal center (usually boron) to another (usually palladium). This exchange allows the formation of new carbon–carbon bonds .

SM Coupling: The SM coupling reaction is a powerful method for creating carbon–carbon bonds. It involves the oxidative addition of an electrophilic organic group (e.g., aryl halide) to a palladium catalyst, followed by transmetalation with a boron-based reagent (such as an organoboron compound). The result is the formation of a new C–C bond between the two fragments .

Action Environment

Environmental factors play a crucial role in the compound’s efficacy and stability. Factors like pH, temperature, and the presence of other molecules can impact its behavior.

References:

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443

将来の方向性

特性

IUPAC Name |

2-amino-1-naphthalen-2-ylpyrrolo[3,2-b]quinoxaline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N5/c22-12-16-19-21(25-18-8-4-3-7-17(18)24-19)26(20(16)23)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWKBYOSFGGPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=C(C4=NC5=CC=CC=C5N=C43)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

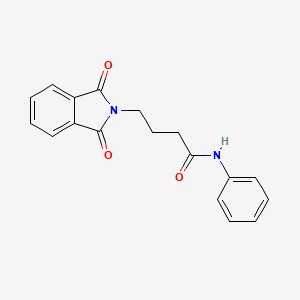

![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)

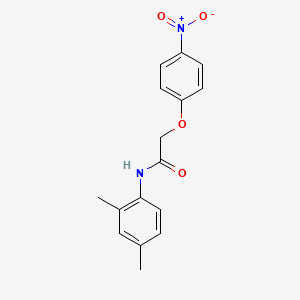

![4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141539.png)

![N-[4-(hydrazinosulfonyl)benzyl]acetamide](/img/structure/B6141571.png)

![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B6141572.png)

![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)

![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B6141605.png)

![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)

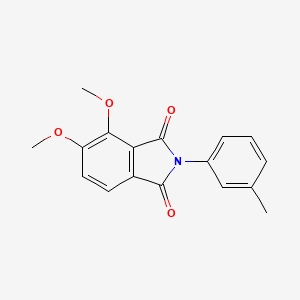

![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)